molecular formula C4H4F2N2O B11807393 4-(Difluoromethoxy)-1H-imidazole

4-(Difluoromethoxy)-1H-imidazole

Katalognummer: B11807393
Molekulargewicht: 134.08 g/mol
InChI-Schlüssel: ZAIXUZAHXIMSFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethoxy)-1H-imidazole is a chemical compound characterized by the presence of a difluoromethoxy group attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-1H-imidazole typically involves the introduction of the difluoromethoxy group into the imidazole ring. One common method includes the reaction of imidazole with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. The process often includes steps such as the reaction of imidazole with difluoromethylating agents, followed by purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Difluoromethoxy)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(Difluoromethoxy)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction often involves pathways related to enzyme inhibition and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 4-(Difluoromethoxy)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity. The presence of the difluoromethoxy group further enhances its stability and potential for various applications .

Eigenschaften

Molekularformel

C4H4F2N2O

Molekulargewicht

134.08 g/mol

IUPAC-Name

5-(difluoromethoxy)-1H-imidazole

InChI

InChI=1S/C4H4F2N2O/c5-4(6)9-3-1-7-2-8-3/h1-2,4H,(H,7,8)

InChI-Schlüssel

ZAIXUZAHXIMSFL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC=N1)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.